![molecular formula C8H13NO B2405583 Ethyl[(3-methylfuran-2-yl)methyl]amine CAS No. 1094511-88-2](/img/structure/B2405583.png)

Ethyl[(3-methylfuran-2-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

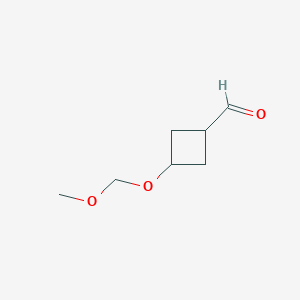

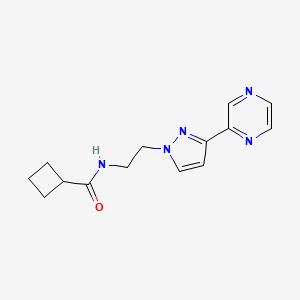

Ethyl[(3-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.20 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 139.20 . Unfortunately, specific physical and chemical properties such as boiling point and density are not available .

Applications De Recherche Scientifique

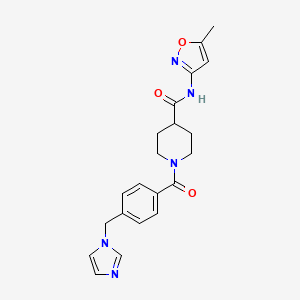

Synthesis and Biological Activity

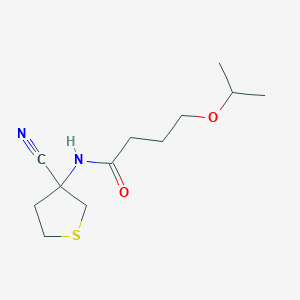

The compound Ethyl[(3-methylfuran-2-yl)methyl]amine and its derivatives have been studied for their potential in various scientific research applications. Research has revealed that some derivatives, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, exhibit significant biological activity. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines and possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. One specific derivative showcased potent biological activity with an IC50 value of 62.37 µg/mL against the HeLa cell line and a MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The compound has also been instrumental as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has played a crucial role in the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The synthesis involved a series of steps including asymmetric Michael addition and stereoselective alkylation, showcasing the compound's versatility in complex chemical synthesis processes (Fleck et al., 2003).

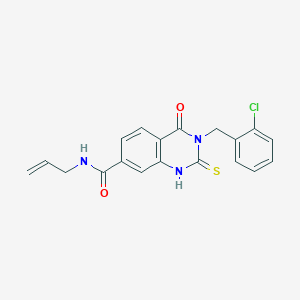

Regioselective Addition Reactions

Furthermore, studies have highlighted the compound's role in regioselective addition reactions. Methyl and ethyl derivatives have been used in reactions with aromatic amines, leading to products that involve regioselective addition at certain positions of the molecular structure. This underlines the compound's utility in precise and targeted chemical synthesis (Koz’minykh et al., 2006).

Synthesis and Selected Reactions

This compound has shown remarkable reactivity in various synthesis and reaction processes. For instance, ethyl 2-methylfuran-3-carboxylate, a related derivative, has been utilized in chloroethylation and alkylation reactions. It has demonstrated diverse reactivity, including elimination reactions under specific conditions, further emphasizing its applicability in complex organic synthesis (Pevzner, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-methylfuran-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFAGIGNWDHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2405505.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2405506.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 2,2-diphenylacetate](/img/structure/B2405508.png)

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2405513.png)

![Methyl 2-amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2405519.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2405520.png)